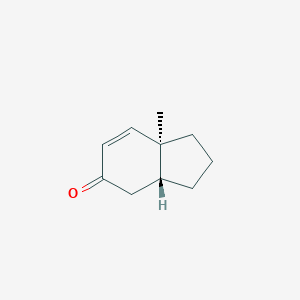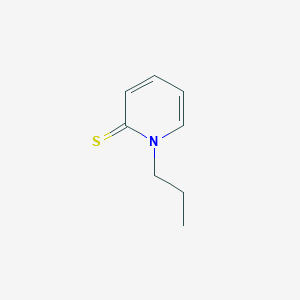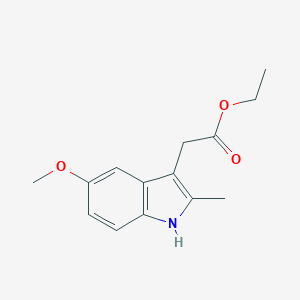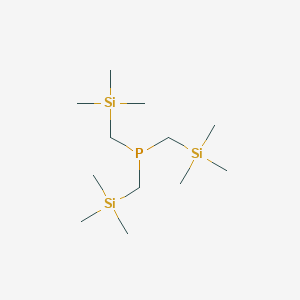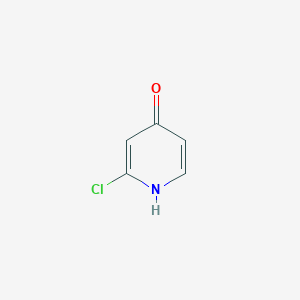![molecular formula C7H13N3O4 B096115 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid CAS No. 16422-05-2](/img/structure/B96115.png)
2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid
Overview
Description
Scientific Research Applications
Self-Assembly Dipeptide Hydrogels
Gly-Ala-Gly: is utilized in the creation of self-assembly dipeptide hydrogels . These hydrogels are known for their high water content and biocompatibility, making them ideal for biomedical applications such as drug delivery, tissue engineering, sensing, and cell culture scaffolds . The simplicity of the dipeptide allows for an easy-to-use method to study the mechanism of peptides’ self-assembly.
Drug Delivery Systems
Modified versions of Gly-Ala-Gly , such as those with a Cbz-modified dehydrodipeptide structure, have been synthesized for hydrogel screening. These modified dipeptides can form self-assembly hydrogels and are explored as drug carriers for the delivery of therapeutic agents like curcumin and doxorubicin .
Antibiofilm Properties
The sequence isomerism of Gly-Ala-Gly influences its self-assembly into glycopeptides with switchable antibiofilm properties. When modified with a hydrophobic tail at the N-terminal, these glycopeptides can form different self-assembled morphologies and function as switchable antibiofilm nanoagents .
Peptide Synthesis Studies
Gly-Ala-Gly: serves as a model compound in peptide synthesis studies. It helps researchers understand the statistical nature of peptide bond formation and the challenges associated with synthesizing peptides from their component amino acids .
Protein Structure Analysis
The compound plays a role in the study of protein structures, particularly in understanding the propensities of amino acid pairings in α-helices and their variations with helix length. This is crucial for insights into protein folding and stability .
Biomimetic Superstructures
Researchers use Gly-Ala-Gly to construct oligopeptide superstructures that mimic soft structures in nature. These superstructures can respond to external stimuli or environmental changes, showcasing potential in biomaterial applications .
properties
IUPAC Name |
2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVQELHRNUDMAA-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427403 | |
| Record name | Glycyl-L-alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid | |
CAS RN |
16422-05-2 | |
| Record name | Glycyl-L-alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Gly-Ala-Gly?
A1: The molecular formula of Gly-Ala-Gly is C7H13N3O4. Its molecular weight is 189.19 g/mol.
Q2: How can spectroscopic techniques be used to characterize Gly-Ala-Gly?
A2: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Circular Dichroism (CD) spectroscopy provide valuable insights into the structure and conformation of GAG. For instance, 13C NMR can distinguish different conformations in solution and solid state, such as β-sheet and random coil structures [, ]. IR and vibrational circular dichroism (VCD) can further identify specific structural elements like β-sheets and characterize their handedness during aggregation and gelation [].
Q3: Does the conformation of Gly-Ala-Gly change in different solvents?
A3: Yes, GAG displays conformational flexibility depending on the solvent environment. For instance, in hexafluoroisopropanol (HFIP), a commonly used solvent in peptide studies, GAG adopts a tightly folded conformation resembling a 310-helix. While in hexafluoroacetone (HFA), it exhibits a dynamically averaged unordered structure []. These findings highlight the influence of solvent interactions on peptide conformation.
Q4: Can Gly-Ala-Gly form gels?
A4: While not a typical gelator due to its short length, GAG can form gels under specific conditions. In a mixture of 55 mol% ethanol and 45 mol% water, cationic GAG forms a gel at temperatures below 36 °C []. This gel comprises crystalline fibrils, with rheological data indicating a soft, elastic, and solid-like structure.
Q5: How does the gelation process of Gly-Ala-Gly occur?
A5: The gelation of GAG in ethanol/water mixtures is a multi-step process involving distinct kinetic events. Initially, GAG molecules self-assemble into β-sheet-like tapes or ribbons. These tapes then further aggregate to form thicker and longer fibrils, ultimately leading to the formation of a sample-spanning network characteristic of a gel []. Interestingly, the chirality of the fibrils, as revealed by VCD spectroscopy, changes depending on the temperature, with left-handed fibrils dominating at lower temperatures and forming a more rigid gel [].
Q6: What is the role of ethanol in the gelation of Gly-Ala-Gly?
A6: Ethanol plays a crucial role in the gelation process of GAG. It is suggested that ethanol acts as a "catalyst" by facilitating the self-assembly of the peptide, despite its inherently low propensity to aggregate in purely aqueous solutions []. Ethanol likely modifies the solvent environment, promoting inter-peptide interactions that lead to the formation of β-sheets and subsequent gelation.
Q7: Can computational chemistry methods be used to study Gly-Ala-Gly?
A7: Yes, computational chemistry methods like molecular dynamics (MD) simulations and quantum chemical calculations offer valuable tools to investigate GAG's behavior. For instance, MD simulations using force fields like CHARMM can be employed to explore the conformational dynamics, intermolecular interactions, and thermal stability of GAG [, ]. These simulations can provide insights into the structural changes associated with different environmental conditions, such as temperature variations. Additionally, quantum chemical calculations can help determine the protonation site of GAG, providing information about its charge distribution and reactivity in different chemical environments []. These calculations can also be used to predict spectroscopic properties, aiding in the interpretation of experimental data.
Q8: How do structural modifications affect the properties of Gly-Ala-Gly?
A8: Modifying the GAG structure can significantly impact its properties. For example, incorporating GAG into larger peptides, like silk-elastin-like protein polymers (SELPs), influences self-assembly behavior and material properties []. In this context, the specific sequence and arrangement of GAG alongside other amino acid motifs within SELPs play a crucial role in determining the resulting nanostructure and mechanical properties.
Q9: What are the potential applications of Gly-Ala-Gly and its derivatives?
A9: While GAG itself might have limited direct applications, its incorporation into larger peptides and polymers holds promise in various fields. For example, SELPs containing GAG sequences are being investigated for their potential in tissue engineering, drug delivery, and the development of biocompatible materials []. The ability to control the self-assembly of these polymers by adjusting factors such as pH and ionic strength makes them promising candidates for creating nanostructured materials with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



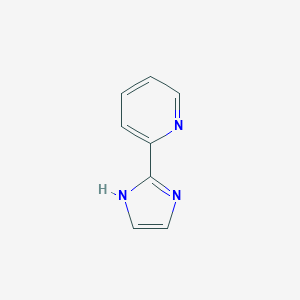
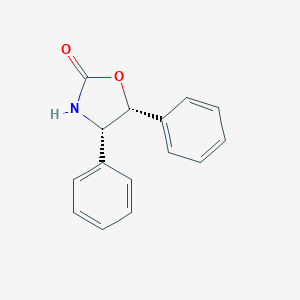

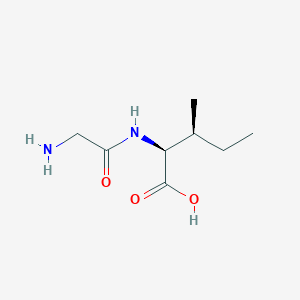
![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)

